molecular formula C7H6BrFOZn B14897417 4-Fluoro-2-methoxyphenylZinc bromide

4-Fluoro-2-methoxyphenylZinc bromide

Cat. No.: B14897417
M. Wt: 270.4 g/mol
InChI Key: IODAKSAPWWWBED-UHFFFAOYSA-M
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Description

4-Fluoro-2-methoxyphenylZinc bromide is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura coupling. This compound is particularly valuable in the synthesis of complex organic molecules due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 4-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4Fluoro-2-methoxyphenyl bromide+Zn4Fluoro-2-methoxyphenylZinc bromide4-\text{Fluoro-2-methoxyphenyl bromide} + \text{Zn} \rightarrow 4-\text{Fluoro-2-methoxyphenylZinc bromide} 4−Fluoro-2-methoxyphenyl bromide+Zn→4−Fluoro-2-methoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can also participate in oxidative addition and transmetalation reactions, which are crucial in various coupling reactions.

Common Reagents and Conditions

    Oxidative Addition: Palladium or nickel catalysts are commonly used.

    Transmetalation: Boronic acids or esters are typical reagents.

    Reductive Elimination: This step often involves the use of reducing agents like hydrides.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Fluoro-2-methoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxyphenylZinc bromide involves several key steps:

    Oxidative Addition: The compound reacts with a palladium or nickel catalyst, forming a metal complex.

    Transmetalation: The organozinc compound transfers its organic group to the metal center.

    Reductive Elimination: The final product is formed by the elimination of the metal center, regenerating the catalyst.

These steps are crucial in facilitating the formation of carbon-carbon bonds, making the compound highly valuable in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • **4-Fluoro-2-meth

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-methoxybenzene-4-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

IODAKSAPWWWBED-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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